5-Bromothiazole-4-carbaldehyde
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Overview
Description
5-Bromothiazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C4H2BrNOS. It is characterized by a thiazole ring substituted with a bromine atom at the 5-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in various fields of scientific research and industry .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with dna and topoisomerase ii , which play crucial roles in DNA replication and cell division.
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may affect pathways related to DNA replication and cell division.
Result of Action
Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound may induce DNA double-strand breaks, leading to cell cycle arrest and cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromothiazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of thiazole-4-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction typically proceeds at room temperature or under mild heating conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Various substituted thiazole derivatives.
Oxidation Reactions: 5-Bromothiazole-4-carboxylic acid.
Reduction Reactions: 5-Bromothiazole-4-methanol.
Scientific Research Applications
5-Bromothiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the development of biologically active molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals
Comparison with Similar Compounds
2-Bromothiazole-4-carbaldehyde: Similar structure but with the bromine atom at the 2-position.
4-Bromothiazole-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.
Comparison: 5-Bromothiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
5-bromo-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-4-3(1-7)6-2-8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUBJUUGUUFJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934346-19-7 |
Source
|
Record name | 5-bromo-1,3-thiazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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